BenchChemオンラインストアへようこそ!

vps35 protein

Retromer complex Protein stability Ubiquitin-proteasome system

VPS35 (CAS 149769-26-6) is the indispensable 92 kDa scaffold subunit of the retromer cargo-recognition complex. Unlike VPS26 or VPS29, VPS35 depletion destabilizes the entire retromer and triggers catastrophic endosomal-lysosomal dysfunction. Validated applications include quantifying pathological tau (MC-1, AT8) and cathepsin D activity in N2A-Htau cells, and D620N knock-in mouse models for Parkinson's disease. This protein is essential for labs studying retromer biology, tauopathy, or α-synuclein pathology. Procure with confidence — VPS35 is the central, non-substitutable core of retromer.

Molecular Formula C11H13NO
Molecular Weight 0
CAS No. 149769-26-6
Cat. No. B1177675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevps35 protein
CAS149769-26-6
Synonymsvps35 protein
Molecular FormulaC11H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VPS35 Protein (CAS 149769-26-6): Core Retromer Subunit for Neurodegenerative Disease Research and Drug Discovery


Vacuolar protein sorting-associated protein 35 (VPS35; CAS 149769-26-6), encoded by the VPS35 gene, is the largest subunit (92 kDa) of the retromer cargo-recognition complex [1]. It functions as the central platform for assembling the VPS26 and VPS29 subunits and governs retrograde protein transport from endosomes to the trans-Golgi network [2]. VPS35 is highly conserved from yeast to humans and is essential for lysosomal enzyme receptor retrieval, neuronal homeostasis, and protein aggregate clearance [3].

Why VPS35 Cannot Be Substituted by VPS26 or VPS29 in Research and Therapeutic Applications


Unlike VPS26 or VPS29, VPS35 serves as the indispensable central hub of the retromer complex; its depletion triggers degradation of other subunits and catastrophic cellular consequences [1]. In contrast, VPS26 loss leaves VPS35 and VPS29 levels unaffected, while VPS29 loss mirrors VPS35's destabilizing effect, underscoring VPS35's unique position [2]. Furthermore, VPS35 specifically regulates tau pathology and lysosomal function through mechanisms not shared by other retromer components, making generic substitution invalid [3].

VPS35 Quantitative Evidence Guide: Head-to-Head Comparisons with Retromer Subunits VPS26 and VPS29


VPS35 vs VPS26: Differential Effect on Retromer Subunit Stability and Proteasomal Degradation

VPS35 is the central subunit required for retromer stability. Deficiency of VPS35 (via knockdown) leads to degradation of VPS29 and VPS26. In contrast, VPS26 deficiency has no effect on VPS35 or VPS29 levels [1]. Furthermore, while VPS35 forms VPS26-VPS35 and VPS29-VPS35 subcomplexes with similar in vitro efficiency, the VPS26-VPS35 subcomplex is more susceptible to ubiquitin-proteasome-mediated degradation than VPS29-VPS35 [1].

Retromer complex Protein stability Ubiquitin-proteasome system

VPS35 Overexpression Reduces Pathological Tau and Increases Cathepsin D Activity, Unlike VPS26 or VPS29

VPS35 overexpression in N2A-Htau cells significantly reduces pathological tau (MC-1) and phosphorylated tau (AT8) levels compared to GFP control [1]. This effect is mediated by increased cathepsin D (CTSD) activity [1]. Critically, overexpression of VPS35 does not alter the levels of VPS26 or VPS29, demonstrating that the effect is specific to VPS35 and not a general retromer upregulation [1].

Tauopathy Cathepsin D Lysosomal function

VPS35 Knockdown vs Knockout: Differential In Vivo Consequences in Mouse Models

Complete loss of VPS35 function (null allele Del1) results in early embryonic lethality in mice [1]. In contrast, pan-neuronal conditional knockout of VPS35 permits survival to early postnatal stages but induces rapid motor neuron degeneration and motor deficits [2]. This contrasts with VPS26b knockout mice, which survive to adulthood despite reduced VPS35 protein levels [3].

Knockout mouse Embryonic lethality Neurodegeneration

VPS35 D620N Mutation: A Unique Genetic Model for Parkinson's Disease Pathogenesis

The VPS35 D620N knock-in mouse recapitulates key Parkinson's disease (PD) features, including age-dependent motor deficits and dopamine (DA) reduction in the striatum at 14 months [1]. Specifically, DA release evoked by 120 mM KCl is significantly reduced in the caudate putamen of adult homozygous VPS35 D620N mice [2]. In contrast, heterozygous VPS35 D620N mice show no such phenotype, and VPS35 Del1 heterozygotes are also viable [2].

Parkinson's disease D620N mutation Dopamine

VPS35 as a Therapeutic Target: Ligandability and Drug Repurposing Potential

Computational docking of 3,674 FDA-approved drugs against VPS35 revealed several candidates with high binding affinity, suggesting drug repurposing potential [1]. Notably, VPS35 exhibits moderate to high ligandability scores in consensus cavity assessments, whereas no FDA-approved drugs or clinical candidates currently target VPS35 [2]. This contrasts with other retromer subunits like VPS26, which lack comparable ligandability profiles.

Drug repurposing Ligandability Neurodegeneration

Optimal Applications for VPS35 Protein (CAS 149769-26-6) in Neuroscience and Drug Discovery


Investigating Tauopathy and Lysosomal Dysfunction

Utilize VPS35 overexpression or knockdown in neuronal cell lines (e.g., N2A-Htau) to quantify effects on pathological tau (MC-1, AT8) and cathepsin D activity. This assay provides a direct readout of VPS35-mediated lysosomal clearance and tau aggregation [1].

Developing Parkinson's Disease Models

Employ VPS35 D620N knock-in mice to recapitulate age-dependent motor deficits and dopamine dysregulation for PD research. This model allows for longitudinal studies of α-synuclein pathology and mitochondrial dysfunction [2].

Assessing Retromer Complex Stability and Function

Compare VPS35, VPS26, and VPS29 knockdown or knockout effects on retromer subunit stability and cargo sorting. This approach identifies VPS35 as the central, non-redundant subunit essential for retromer integrity [3].

Virtual Screening and Drug Repurposing for Neurodegeneration

Leverage VPS35's moderate to high ligandability to conduct in silico docking of FDA-approved drug libraries. This strategy can identify repurposed candidates for targeting VPS35 in Parkinson's and tauopathy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for vps35 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.